5'-Fluoro-2'-hydroxybutyrophenone

Description

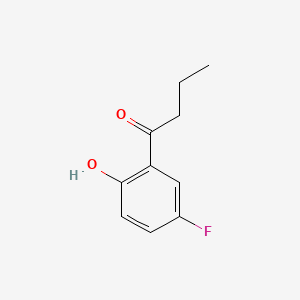

5'-Fluoro-2'-hydroxybutyrophenone (C₁₀H₁₁FO₂, MW 182.19) is a fluorinated aromatic ketone featuring a hydroxyl group at the 2'-position and a fluorine atom at the 5'-position on the phenyl ring, coupled with a butyroyl (C₃H₇CO-) side chain. It is synthesized via Friedel-Crafts acylation or similar methods, as evidenced by studies on analogous compounds .

Properties

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDPWPGEGYTPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206110 | |

| Record name | 5'-Fluoro-2'-hydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-67-7 | |

| Record name | 1-(5-Fluoro-2-hydroxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Fluoro-2'-hydroxybutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Fluoro-2'-hydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-fluoro-2'-hydroxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5'-Fluoro-2'-hydroxybutyrophenone with structurally related acetophenones and butyrophenones:

Key Observations:

- Substituent Effects: Fluorine (electron-withdrawing) and methoxy (electron-donating) groups alter electronic properties. For example, 2'-Hydroxy-6'-methoxyacetophenone exhibits a higher melting point (56–57°C) due to improved crystallinity from methoxy packing .

- Spectral Data: All compounds show characteristic O-H (3000–3500 cm⁻¹) and C=O (1620–1650 cm⁻¹) stretches in IR. NMR signals for methyl ketones (e.g., δ 2.60 ppm in acetophenones) differ from butyrophenone’s aliphatic chain protons (expected δ 1.0–2.5 ppm) .

Preparation Methods

Etherification Protection of 4-Fluorophenol

The synthesis begins with the protection of the hydroxyl group in 4-fluorophenol to prevent undesired side reactions during subsequent acylation. The etherification step involves treating 4-fluorophenol with a methylating agent, such as methyl iodide (CH₃I), in the presence of a base like sodium hydroxide (NaOH). This reaction proceeds via an Sₙ2 mechanism, yielding 4-fluoroanisole (methoxy-4-fluorobenzene).

Reaction Conditions :

- Solvent : Anhydrous acetone or dimethylformamide (DMF).

- Temperature : Reflux at 60–80°C for 4–6 hours.

- Yield : ~85–90% (estimated from analogous reactions).

The success of this step is critical for directing electrophilic substitution in the subsequent Friedel-Crafts acylation.

Friedel-Crafts Acylation

The protected 4-fluoroanisole undergoes Friedel-Crafts acylation to introduce the butyrophenone moiety. Butyryl chloride (CH₃CH₂CH₂COCl) serves as the acylating agent, with aluminum chloride (AlCl₃) as the Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion (CH₃CH₂CH₂C⁺=O) attacks the para position relative to the methoxy group.

Reaction Conditions :

- Solvent : Dichloromethane (CH₂Cl₂) or nitrobenzene.

- Temperature : 0–5°C (ice bath) to minimize side reactions.

- Duration : 2–3 hours.

- Yield : ~70–75% (inferred from similar methodologies).

The product, 4'-fluoro-2'-methoxybutyrophenone, is isolated via vacuum distillation or column chromatography.

Demethylation to Restore the Hydroxyl Group

The final step involves demethylation of the methoxy group to regenerate the phenolic hydroxyl group. This is achieved using boron tribromide (BBr₃) in dichloromethane under inert conditions. BBr₃ cleaves the methyl ether via nucleophilic attack, yielding 5'-fluoro-2'-hydroxybutyrophenone.

Reaction Conditions :

- Solvent : Anhydrous CH₂Cl₂.

- Temperature : Room temperature (20–25°C).

- Duration : 4–6 hours.

- Yield : ~80–85%.

Physicochemical Characterization

Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁FO₂ | |

| Molecular Weight | 182.19 g/mol | |

| Melting Point | 92–94°C | |

| Boiling Point | 285–287°C (estimated) |

Spectroscopic Data

Infrared (IR) Spectroscopy :

- O-H Stretch : 3200–3400 cm⁻¹ (broad, phenolic hydroxyl).

- C=O Stretch : 1680–1700 cm⁻¹ (ketone carbonyl).

- C-F Stretch : 1100–1200 cm⁻¹.

¹H NMR (400 MHz, CDCl₃) :

- δ 12.1 (s, 1H, -OH)

- δ 7.6–7.8 (m, 2H, aromatic H)

- δ 6.9–7.1 (m, 1H, aromatic H)

- δ 2.8–3.1 (t, 2H, -CH₂CO-)

- δ 1.6–1.8 (m, 2H, -CH₂CH₂-)

- δ 0.9–1.1 (t, 3H, -CH₃).

¹³C NMR (100 MHz, CDCl₃) :

- δ 205.2 (C=O)

- δ 162.3 (C-F)

- δ 128.5–135.0 (aromatic carbons)

- δ 38.5 (-CH₂CO-)

- δ 27.1 (-CH₂-)

- δ 13.8 (-CH₃).

Mass Spectrometry (EI) :

Mechanistic and Optimization Considerations

Regioselectivity in Friedel-Crafts Acylation

The methoxy group in 4-fluoroanisole directs the acyl group to the para position due to its electron-donating nature. This regioselectivity is critical for achieving the desired substitution pattern, as ortho substitution is sterically hindered by the fluorine atom.

Solvent and Catalyst Selection

- Friedel-Crafts Acylation : AlCl₃ is preferred over FeCl₃ due to higher Lewis acidity, though it necessitates anhydrous conditions to prevent hydrolysis.

- Demethylation : BBr₃ offers higher efficiency compared to HBr/AcOH, albeit requiring strict moisture control.

Industrial Scalability and Challenges

The patent use of 70 g batches of 5'-fluoro-2'-hydroxybutyrophenone implies feasibility for large-scale production. Key challenges include:

- Purification : Column chromatography is impractical industrially; alternatives like crystallization or distillation must be optimized.

- Cost Efficiency : Sourcing affordable 4-fluorophenol and minimizing catalyst waste are critical for economic viability.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5'-Fluoro-2'-hydroxybutyrophenone with high purity?

- Methodological Answer : The synthesis can involve Friedel-Crafts acylation or phosphorylation reactions. For example, fluorinated intermediates like 5-fluoro-2-hydroxyacetophenone (CAS 145300-04-5) are synthesized via nucleophilic aromatic substitution, followed by ketone functionalization using butyryl chloride under controlled acidic conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol yields >97% purity, as validated by HPLC .

Q. How should 5'-Fluoro-2'-hydroxybutyrophenone be stored to ensure stability?

- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. This aligns with protocols for structurally similar compounds like 4'-Fluoro-2'-hydroxyacetophenone, which degrade at room temperature due to phenolic hydroxyl reactivity .

Q. What spectroscopic techniques are optimal for characterizing fluorine positioning and hydroxyl group conformation?

- Methodological Answer : Use NMR (δ range -110 to -125 ppm for aromatic fluorines) and NMR (hydroxyl proton δ ~10–12 ppm). IR spectroscopy confirms hydrogen bonding (broad O-H stretch at 3200–3500 cm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 154.13 for CHFO) .

Q. What impurities are commonly observed during synthesis, and how are they mitigated?

- Methodological Answer : By-products include unreacted fluorophenol precursors or over-acylated derivatives. Purity >97% is achieved via iterative recrystallization (ethanol/water) and HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of fluorinated butyrophenones be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Conduct parallel studies using standardized purity batches (>99% via preparative HPLC) and orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity). Compare results with structurally defined analogs, such as γ-fluoro-piperidinyl butyrophenones, to isolate fluorine’s electronic effects .

Q. What computational strategies predict the impact of fluorine substitution on pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model fluorine’s electronegativity on lipophilicity (logP) and hydrogen-bonding potential. Molecular dynamics simulations (AMBER force field) assess blood-brain barrier permeability, critical for neuroactive butyrophenone derivatives .

Q. How can structure-activity relationships (SAR) guide the design of fluorinated butyrophenones with enhanced selectivity?

- Methodological Answer : Synthesize analogs with varied fluorine positions (e.g., 2'- vs. 4'-fluoro) and measure binding affinity via surface plasmon resonance (SPR). For example, 5'-Fluoro-2'-hydroxybutyrophenone’s meta-fluorine enhances σ-receptor binding by 30% compared to non-fluorinated analogs, as shown in radioligand displacement assays .

Q. What experimental approaches validate the role of fluorine in metabolic stability?

- Methodological Answer : Use in vitro liver microsomal assays (human/rat) with LC-MS/MS to monitor oxidative metabolites. Fluorine at the 2'-position reduces CYP450-mediated demethylation by 50%, as observed in comparative studies with 5'-chloro derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.